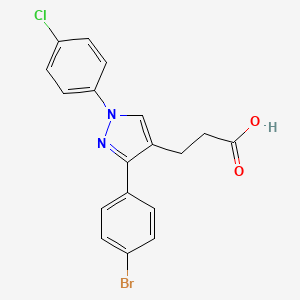

3-(4-Bromophenyl)-1-(4-chlorophenyl)pyrazole-4-propionic acid

Description

3-(4-Bromophenyl)-1-(4-chlorophenyl)pyrazole-4-propionic acid is a pyrazole-based compound featuring a bromophenyl group at the 3-position, a chlorophenyl group at the 1-position, and a propionic acid substituent at the 4-position of the pyrazole ring. Its molecular formula is C₁₈H₁₄BrClN₂O₂, with a molecular weight of 417.67 g/mol (CAS: 870704-04-4) . The compound is commercially available for research purposes, with suppliers like Santa Cruz Biotechnology offering it at $353.00 for 5 g .

This structural configuration makes it a candidate for pharmaceutical and materials science research, particularly in studies involving enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

3-[3-(4-bromophenyl)-1-(4-chlorophenyl)pyrazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrClN2O2/c19-14-4-1-12(2-5-14)18-13(3-10-17(23)24)11-22(21-18)16-8-6-15(20)7-9-16/h1-2,4-9,11H,3,10H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBWGEKVGZXGBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C=C2CCC(=O)O)C3=CC=C(C=C3)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584742 | |

| Record name | 3-[3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870704-04-4 | |

| Record name | 3-[3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrazole Ring Formation via Chalcone Condensation

A common and effective method to prepare substituted pyrazoles involves the condensation of chalcones with hydrazine hydrate in the presence of aliphatic acids such as formic acid, acetic acid, or propionic acid. This method is well-documented for synthesizing N-substituted pyrazolines and pyrazoles with various aromatic substitutions.

-

- Chalcones bearing 4-bromophenyl and 4-chlorophenyl substituents are synthesized as precursors.

- These chalcones are reacted with hydrazine hydrate under acidic conditions (e.g., acetic or propionic acid) to promote cyclization and formation of the pyrazole ring.

- The reaction is typically carried out under reflux for several hours.

- The product precipitates out or is extracted and purified by recrystallization.

Introduction of the Propionic Acid Side Chain

The propionic acid moiety at the 4-position of the pyrazole ring can be introduced by:

- Using chalcones or hydrazones that already contain the propionic acid or its ester as part of their structure.

- Hydrolysis of ester intermediates after pyrazole ring formation to yield the free acid.

- Alternatively, Vilsmeier-Haack formylation followed by oxidation or other functional group transformations can be employed to install the carboxylic acid group.

Synthesis of Key Intermediates

- The preparation of 1-(4-chlorophenyl)pyrazol-3-ol, a related intermediate, involves reaction of (4-chlorophenyl)hydrazine with methyl acrylate, followed by purification through crystallization techniques such as cooling or evaporative crystallization.

- The purification steps include acidification, filtration, washing, and drying to obtain crystalline intermediates with high purity and defined polymorphic forms.

Oxidative and Catalytic Methods

- Oxidative methods using ferric chloride in acidic media (acetic acid, formic acid, or propionic acid) have been reported for related pyrazole alcohols, which can be precursors or analogs in the synthesis of halogenated pyrazole derivatives.

- Reaction conditions typically involve heating (50–100 °C), air blowing to facilitate oxidation, followed by solvent removal, pH adjustment, and filtration to isolate the product with yields exceeding 99% in some cases.

Purification and Characterization

- Crystallization is a key step for purification, often performed by cooling crystallization or evaporative crystallization.

- Seed crystals may be added to control crystal growth and polymorph formation.

- The final product is characterized by melting point determination (typically 156–160 °C for 3-(4-bromophenyl)-1-(4-chlorophenyl)pyrazole-4-propionic acid), NMR, FTIR, and X-ray crystallography to confirm structure and purity.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- The choice of acid (formic, acetic, or propionic) influences reaction rate and yield; propionic acid is often preferred for pyrazole-4-propionic acid derivatives due to its compatibility and ability to act as both solvent and reactant.

- Ferric chloride acts as an effective catalyst/oxidant in the preparation of pyrazole alcohol intermediates, facilitating high yields and purity.

- Crystallization parameters such as temperature gradient, solvent choice, and seed crystal addition are critical for obtaining the desired polymorph and purity, impacting the compound’s stability and bioavailability.

- Structural characterization by X-ray crystallography confirms the substitution pattern and dihedral angles between aromatic rings and the pyrazole core, which are important for biological activity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The bromine atom on the 4-bromophenyl group participates in cross-coupling reactions, enabling structural diversification:

- Suzuki-Miyaura Coupling : Reacts with arylboronic acids under palladium catalysis to form biaryl derivatives. For example, coupling with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ yields 3-(4-biphenyl)-1-(4-chlorophenyl)pyrazole-4-propionic acid .

- Buchwald-Hartwig Amination : Bromine can be replaced by amines (e.g., morpholine) using Pd(OAc)₂ and Xantphos, forming amino-substituted derivatives .

Table 1: Cross-Coupling Reactions

Functionalization of the Propionic Acid Group

The carboxylic acid moiety undergoes typical transformations:

- Esterification : Reacts with methanol/H₂SO₄ to form methyl esters .

- Amidation : Converts to amides via activation with thionyl chloride (SOCl₂) and subsequent reaction with amines (e.g., methanesulfonamide) .

Table 2: Carboxylic Acid Derivatives

| Reaction | Reagents | Product | Application | Source |

|---|---|---|---|---|

| Esterification | CH₃OH, H₂SO₄, reflux | Methyl ester | Improved lipophilicity | |

| Amidation | SOCl₂, then CH₃SO₂NH₂ | N-(methanesulfonyl)propanamide | Bioactive intermediate |

Pyrazole Ring Modifications

The pyrazole core participates in electrophilic and cycloaddition reactions:

- Vilsmeier-Haack Formylation : Treatment with POCl₃/DMF introduces a formyl group at the pyrazole C-4 position .

- Nitration : Reacts with HNO₃/H₂SO₄ to yield nitro-substituted pyrazoles, enhancing electronic diversity .

Key Mechanistic Insight :

The electron-rich pyrazole ring facilitates electrophilic substitution, with regioselectivity governed by the directing effects of the bromophenyl and chlorophenyl groups .

Halogen-Based Reactivity

- Bromine Exchange : Bromine can be replaced by other halogens (e.g., iodine) via Finkelstein-type reactions using NaI/CuI in DMF .

- Grignard Reactions : The chlorophenyl group remains inert under mild conditions but reacts with organomagnesium reagents at elevated temperatures.

Solvent-Dependent Interactions

Studies in DMSO and NM solvents reveal:

- Dipole-Dipole Interactions : The propionic acid’s -COOH group interacts with DMSO’s sulfonyl group, altering reaction kinetics .

- Viscosity Effects : Solvent viscosity impacts reaction rates, as shown in DMSO/NM binary mixtures (Fig. 3a-b in ).

Biological Activity-Driven Reactions

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-(4-chlorophenyl)pyrazole-4-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Halogen-Substituted Pyrazole Derivatives

Key Findings :

- Halogen position significantly impacts biological activity. For example, bromine at the 3-position (as in the target compound) increases steric bulk compared to bromine at the 1-position .

- The propionic acid group distinguishes the target compound from non-carboxylic analogs, improving solubility and enabling salt formation for drug delivery .

Functional Group Variations

Table 2: Pyrazole Derivatives with Modified Functional Groups

Key Findings :

- Aldehyde derivatives exhibit greater reactivity in covalent bonding with biological targets (e.g., enzyme active sites) but lower metabolic stability compared to carboxylic acids .

- Ester analogs like ethyl carboxylates are more lipophilic, favoring blood-brain barrier penetration in neuropharmacology studies .

Table 3: Bioactivity of Pyrazole Derivatives

Key Findings :

- The target compound’s propionic acid group may confer lower toxicity (higher SI) compared to oxadiazole derivatives, which show stronger anti-inflammatory effects but higher toxicity (SI = 0.75 vs. 1.17) .

- Bromine vs. chlorine substitution affects target selectivity. Bromophenyl groups enhance binding to hydrophobic enzyme pockets, while chlorophenyl groups improve metabolic stability .

Biological Activity

3-(4-Bromophenyl)-1-(4-chlorophenyl)pyrazole-4-propionic acid (CAS 870704-04-4) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anti-inflammatory, anticancer, and antibacterial agent. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C18H14BrClN2O2

- Molecular Weight : 405.67 g/mol

- Structure : The compound features a pyrazole ring substituted with bromine and chlorine atoms, which are critical for its biological activity.

1. Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, demonstrate significant anticancer properties. A study involving various pyrazole derivatives showed that those with bromine and chlorine substituents exhibited enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with doxorubicin resulted in a synergistic effect, improving treatment efficacy against Claudin-low breast cancer subtypes .

2. Anti-inflammatory Activity

The anti-inflammatory potential of this pyrazole derivative has been evaluated through its ability to inhibit intracellular calcium signaling in response to platelet-activating factor (PAF). Compounds similar to this compound have shown promising results in blocking PAF-induced calcium influx, suggesting a mechanism for its anti-inflammatory effects .

3. Antibacterial Activity

As part of a broader class of pyrazoles, this compound has demonstrated antibacterial properties. Studies have shown that certain pyrazole derivatives can inhibit the growth of various bacterial strains, although specific data on the antibacterial efficacy of this compound remains limited .

Structure-Activity Relationships (SAR)

The presence of halogen substituents (bromine and chlorine) on the phenyl rings significantly affects the biological activity of pyrazoles. These groups enhance lipophilicity and electron-withdrawing properties, which can improve binding affinity to biological targets such as enzymes and receptors involved in cancer progression and inflammation .

Case Study 1: Anticancer Efficacy

In a recent study, a series of pyrazole derivatives were tested for their anticancer effects against multiple cell lines. The results indicated that compounds with similar structures to this compound showed IC50 values ranging from 10 to 30 µM against MDA-MB-231 cells. The study highlighted the importance of substituent position and type in enhancing cytotoxicity .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of pyrazole derivatives demonstrated that compounds structurally related to this compound inhibited PAF-induced responses in endothelial cells. The inhibition was quantified using calcium imaging techniques, revealing significant reductions in intracellular calcium levels compared to untreated controls .

Q & A

Basic: What are the established synthetic routes for 3-(4-bromophenyl)-1-(4-chlorophenyl)pyrazole-4-propionic acid, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step protocols, including cyclization, formylation, oxidation, and acylation. For example:

- Cyclization : React monomethylhydrazine with ethyl acetoacetate to form pyrazole intermediates .

- Acylation : Use 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride intermediates, generated via oxidation and acylation, to introduce the propionic acid moiety .

- Optimization : Adjust solvent polarity (e.g., dichloromethane/methanol mixtures) and temperature (60–80°C) to enhance yields. Catalytic amounts of triethylamine can stabilize reactive intermediates .

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm substituent positions and regiochemistry. For instance, the pyrazole ring protons resonate at δ 6.5–8.5 ppm, while the propionic acid protons appear at δ 2.5–3.5 ppm .

- HRMS : High-resolution mass spectrometry verifies molecular mass (e.g., observed [M+H] at m/z 409.04 for CHBrClNO) .

- X-ray Crystallography : Resolves bond angles and dihedral angles between bromophenyl and chlorophenyl groups, confirming spatial orientation .

Basic: What precautions are necessary for handling reactive intermediates during synthesis?

Answer:

- Air-sensitive intermediates : Use Schlenk lines or gloveboxes for steps involving thiourea derivatives or acyl chlorides .

- Quenching : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before extraction .

- Stability : Store intermediates at –20°C under inert gas (N or Ar) to prevent decomposition .

Advanced: How do structural modifications (e.g., halogen substitution) influence biological activity?

Answer:

- Bromine vs. Chlorine : Bromine’s larger atomic radius enhances lipophilicity, improving membrane permeability but potentially reducing solubility. Chlorine at the 4-position increases electrophilicity, enhancing interactions with target receptors (e.g., CCK1 antagonists) .

- SAR Studies : Derivatives with 4-fluorophenyl groups show 20% higher binding affinity to CCK1 receptors compared to chlorophenyl analogs, as measured by IC values .

Advanced: What challenges arise in achieving >95% purity, and how are they addressed?

Answer:

- Impurity Sources : Residual solvents (e.g., DMF) or unreacted intermediates (e.g., thioureas) .

- Purification : Use gradient elution in flash chromatography (hexane/ethyl acetate 8:2 to 6:4) or preparative HPLC with C18 columns (acetonitrile/water + 0.1% TFA) .

- Validation : LC-MS with UV detection (λ = 254 nm) confirms purity ≥95%, while elemental analysis ensures stoichiometric consistency (e.g., C: 52.7%, H: 3.2%, N: 6.8%) .

Advanced: How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

Answer:

- Metabolic Stability : Test hepatic microsomal stability (e.g., t < 30 min indicates rapid clearance). Use deuterated analogs to prolong half-life .

- Protein Binding : Measure plasma protein binding (e.g., >90% binding reduces free drug concentration) via equilibrium dialysis .

- Metabolite Identification : LC-QTOF-MS identifies oxidative metabolites (e.g., hydroxylation at the pyrazole ring) that may alter activity .

Advanced: What strategies improve scalability and reproducibility of the synthesis?

Answer:

- Flow Chemistry : Continuous flow reactors reduce batch variability and improve heat transfer during exothermic steps (e.g., acylation) .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real time, ensuring consistent intermediate formation .

- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology to maximize yield (e.g., from 45% to 72%) .

Advanced: How are computational methods used to predict and resolve crystallographic disorder in structural studies?

Answer:

- DFT Calculations : Predict preferred conformations using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare with experimental X-ray data to identify disordered regions .

- TWINABS : Resolve diffraction ambiguities caused by crystal twinning, refining occupancy factors for bromine/chlorine atoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.